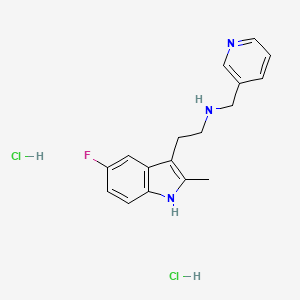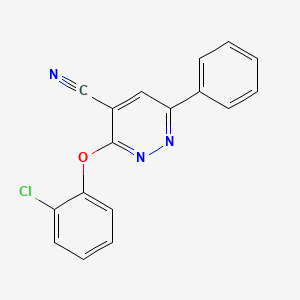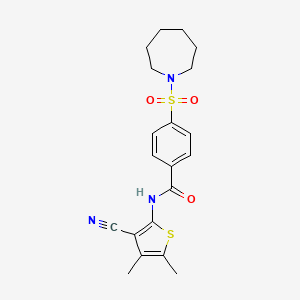
3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine” is a complex organic compound that contains a pyridine ring and a piperidine ring, both of which are important structures in medicinal chemistry . It also contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, starting from commercially available precursors. For example, a related compound was synthesized from phenylhydrazine, 1-(thiophen-2-yl)-ethanone, 2,6-dichloro-phenyl-boronic acid, and 4-bromopyridine . The synthesis process was described as green and had potential for scale production due to the recoverable reaction medium, simple isolating process of intermediates, little waste, and a high total yield of 65% .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and varied, depending on the specific conditions and reagents used. One study reported the synthesis of a related compound via a series of reactions including hydrogenation and condensation .作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications .
Biochemical Pathways
Piperidine derivatives have been found to have various pharmacological applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been found to have various pharmacological applications, suggesting they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of piperidine derivatives, in general, may be influenced by factors such as temperature, ph, and the presence of other substances .
実験室実験の利点と制限
One of the advantages of 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This compound has also been found to have promising results in various disease models, making it a potential therapeutic candidate. However, one of the limitations of this compound is that its synthesis method has a low overall yield, which may limit its availability for further studies.
将来の方向性
There are several future directions for the study of 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine. One potential direction is to further investigate its potential therapeutic effects in other disease models, such as traumatic brain injury and stroke. Another potential direction is to develop more efficient synthesis methods for this compound to increase its availability for further studies. Additionally, the development of more potent RAGE antagonists may provide new therapeutic options for the treatment of various diseases.
合成法
The synthesis of 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine involves the reaction of 2-bromo-5-nitropyridine with thiophene-2-carbaldehyde in the presence of potassium carbonate and copper iodide to form 2-(thiophen-2-yl)pyridine-5-carbaldehyde. This intermediate is then reacted with piperidine and formaldehyde in the presence of acetic acid to form this compound. The overall yield of this synthesis method is around 20%.
科学的研究の応用
3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine has been extensively studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, this compound has been found to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and to reduce the severity of symptoms in animal models of multiple sclerosis.
特性
IUPAC Name |
3-[(4-thiophen-2-ylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-3-13(11-16-7-1)12-17-8-5-14(6-9-17)15-4-2-10-18-15/h1-4,7,10-11,14H,5-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMRZWNAUNKXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)


![6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2895631.png)

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2895638.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2895641.png)
![1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2895642.png)

![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B2895646.png)


